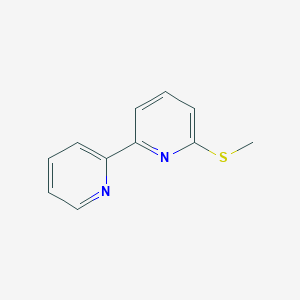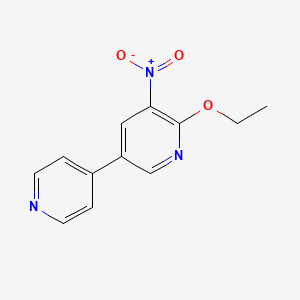
6-Ethoxy-5-nitro-3,4'-bipyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Ethoxy-5-nitro-3,4’-bipyridine is a bipyridine derivative, which means it consists of two pyridine rings connected by a single bond. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of ethoxy and nitro groups on the bipyridine scaffold can significantly influence its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxy-5-nitro-3,4’-bipyridine typically involves the coupling of appropriately substituted pyridine derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide.
Industrial Production Methods
Industrial production of bipyridine derivatives, including 6-Ethoxy-5-nitro-3,4’-bipyridine, often relies on large-scale coupling reactions. These processes are optimized for high yield and purity, using continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
6-Ethoxy-5-nitro-3,4’-bipyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used to replace the ethoxy group under basic conditions.
Major Products Formed
Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine group.
Reduction: Formation of 6-ethoxy-5-amino-3,4’-bipyridine.
Substitution: Formation of various substituted bipyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-Ethoxy-5-nitro-3,4’-bipyridine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 6-Ethoxy-5-nitro-3,4’-bipyridine depends on its application:
Biological Activity: The compound can interact with specific proteins or enzymes, inhibiting their function and leading to antimicrobial or antiviral effects.
Coordination Chemistry: Acts as a ligand, coordinating with metal centers to form stable complexes that can be used in catalysis or materials science.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry.
4,4’-Bipyridine: Known for its use in the formation of coordination polymers.
6-Methyl-2,2’-bipyridine: Similar in structure but with a methyl group instead of an ethoxy group.
Propriétés
Numéro CAS |
62749-39-7 |
|---|---|
Formule moléculaire |
C12H11N3O3 |
Poids moléculaire |
245.23 g/mol |
Nom IUPAC |
2-ethoxy-3-nitro-5-pyridin-4-ylpyridine |
InChI |
InChI=1S/C12H11N3O3/c1-2-18-12-11(15(16)17)7-10(8-14-12)9-3-5-13-6-4-9/h3-8H,2H2,1H3 |
Clé InChI |
WVHXWVYBBTZKSN-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C(C=N1)C2=CC=NC=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


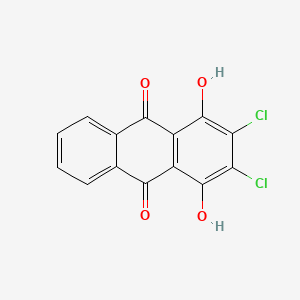
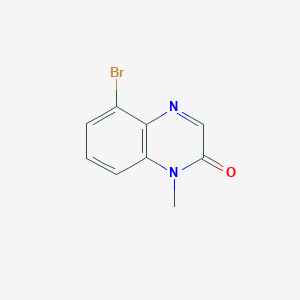
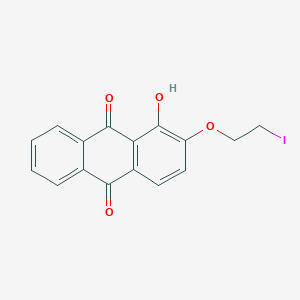

![4-Bromo-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13132771.png)
![Tert-butyl2,11-diazaspiro[6.7]tetradecane-11-carboxylate](/img/structure/B13132777.png)
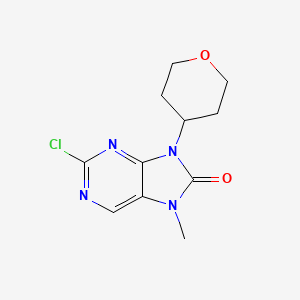
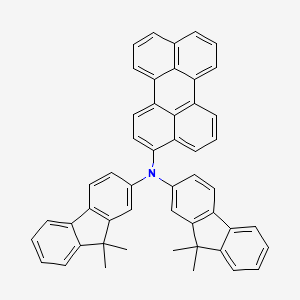
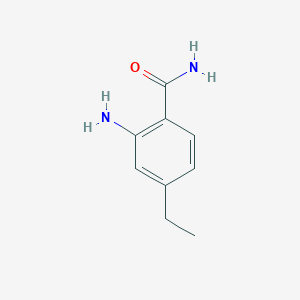
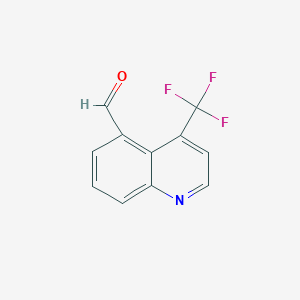
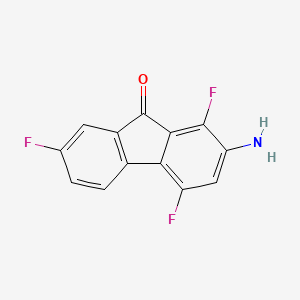
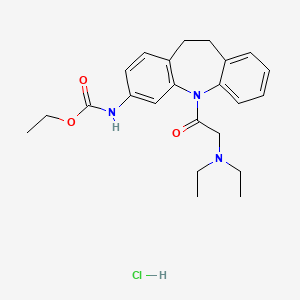
![7-iodo-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B13132826.png)
